3-methoxy-7-nitro-10H-phenothiazine

α-Synuclein PET Imaging Parkinson's Disease

3-Methoxy-7-nitro-10H-phenothiazine (CAS 99798-48-8) is a phenothiazine derivative featuring a methoxy group at the 3-position and a nitro group at the 7-position of the tricyclic scaffold. This compound has been characterized as a high-affinity ligand for α-synuclein fibrils, the pathological hallmark of Parkinson's disease and other synucleinopathies.

Molecular Formula C13H10N2O3S
Molecular Weight 274.30 g/mol
Cat. No. B14034841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-7-nitro-10H-phenothiazine
Molecular FormulaC13H10N2O3S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O3S/c1-18-9-3-5-11-13(7-9)19-12-6-8(15(16)17)2-4-10(12)14-11/h2-7,14H,1H3
InChIKeyFOAQLYANOPOQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-7-nitro-10H-phenothiazine: A High-Affinity α-Synuclein Ligand for PET Tracer Development


3-Methoxy-7-nitro-10H-phenothiazine (CAS 99798-48-8) is a phenothiazine derivative featuring a methoxy group at the 3-position and a nitro group at the 7-position of the tricyclic scaffold . This compound has been characterized as a high-affinity ligand for α-synuclein fibrils, the pathological hallmark of Parkinson's disease and other synucleinopathies [1]. The dual substitution pattern confers distinct binding properties and favorable brain penetration characteristics, making it a lead candidate for development as a positron emission tomography (PET) radiotracer for imaging α-synuclein aggregation in the central nervous system [2].

Why Generic Phenothiazine Analogs Cannot Substitute 3-Methoxy-7-nitro-10H-phenothiazine in α-Synuclein PET Imaging


Phenothiazine derivatives exhibit highly variable binding affinities for aggregated α-synuclein depending on subtle structural modifications [1]. The parent 10H-phenothiazine (Ki > 500 nM) and dimethoxy analog 6 (Ki = 121.8 nM) show substantially weaker binding than 3-methoxy-7-nitro-10H-phenothiazine (Ki = 32.1 nM) [2]. Even closely related compounds with halogen substitutions (e.g., 11d, Ki = 75.3 nM) or an ethoxy replacement (16a, Ki = 49.0 nM) demonstrate measurable reductions in affinity [3]. These SAR data establish that the specific 3-methoxy/7-nitro substitution pattern is non-interchangeable for maintaining high-affinity α-synuclein binding and optimal brain pharmacokinetics required for PET tracer development.

Quantitative Differentiation of 3-Methoxy-7-nitro-10H-phenothiazine: Head-to-Head Evidence for Procurement and Experimental Design


Superior α-Synuclein Fibril Binding Affinity vs. Fluoroethoxy Analog (2b)

In a direct head-to-head comparison using a thioflavin T competition assay, 3-methoxy-7-nitro-10H-phenothiazine (2a) exhibited significantly higher binding affinity (Ki = 32.1 ± 1.3 nM) than its 3-(2-fluoroethoxy)-7-nitro analog (2b; Ki = 49.0 ± 4.9 nM) [1]. This represents a 1.53-fold improvement in potency, establishing 2a as the superior ligand for α-synuclein PET tracer development.

α-Synuclein PET Imaging Parkinson's Disease

Enhanced Brain Uptake and Faster Washout Kinetics vs. Fluoroethoxy Analog

Ex vivo biodistribution studies in rats revealed that [11C]2a (the radiolabeled 3-methoxy-7-nitro compound) achieved 26% higher initial brain uptake at 5 min post-injection (0.953 ± 0.115 %ID/g) compared to [18F]2b (0.758 ± 0.013 %ID/g) [1]. Moreover, [11C]2a demonstrated faster washout kinetics, with brain uptake decreasing to 0.287 %ID/g at 30 min and 0.158 %ID/g at 60 min, whereas [18F]2b showed slower clearance (0.465 and 0.410 %ID/g at 30 and 60 min) [2].

Blood-Brain Barrier Biodistribution PET Tracer Kinetics

Structural Basis for Enhanced Binding: Methoxy Group Confers 3.8-Fold Affinity Gain

A systematic SAR study demonstrated that replacing one methoxy group in the dimethoxy analog 6 (Ki = 121.8 ± 5.1 nM) with a nitro group yielded 3-methoxy-7-nitro-10H-phenothiazine (11b), increasing binding affinity by 3.8-fold to Ki = 32.1 ± 1.3 nM [1]. In contrast, substituting the methoxy with hydrogen (11c), bromine (11d), or iodine (11e) decreased affinity to 116.5, 75.3, and 106.0 nM respectively, confirming that the methoxy/7-nitro combination is uniquely optimized for α-synuclein binding [2].

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Validated In Vivo Blood-Brain Barrier Penetration in Non-Human Primate

MicroPET imaging of [11C]2a in a healthy cynomolgus macaque confirmed that the tracer crossed the blood-brain barrier and exhibited rapid washout kinetics from brain regions [1]. This in vivo validation in a non-human primate model demonstrates that the favorable brain uptake and clearance properties observed in rats translate to a higher species, supporting the compound's translational potential for human PET imaging applications [2].

In Vivo Imaging Blood-Brain Barrier Preclinical Validation

Efficient Radiosynthesis with High Specific Activity for PET Applications

The 11C-labeled analog [11C]2a was synthesized in 35-45% overall radiochemical yield (decay-corrected) with radiochemical purity >99% and specific activity >363 GBq/μmol [1]. The entire radiosynthesis, including HPLC purification and formulation, was completed within approximately 40 minutes, which is compatible with the 20.4-minute half-life of carbon-11 [2].

Radiochemistry Carbon-11 Labeling PET Tracer Production

Optimal Research and Procurement Applications for 3-Methoxy-7-nitro-10H-phenothiazine Based on Quantitative Evidence


Development of PET Tracers for α-Synuclein Imaging in Parkinson's Disease and Synucleinopathies

This compound is uniquely positioned for PET tracer development programs targeting α-synuclein aggregation, the pathological hallmark of Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The demonstrated high binding affinity (Ki = 32.1 nM), validated BBB penetration in non-human primates, and favorable brain washout kinetics make it a leading candidate for preclinical and translational imaging studies [1][2]. Its efficient 11C-radiolabeling enables same-day synthesis for PET imaging sessions.

Structure-Activity Relationship Studies for Phenothiazine-Based α-Synuclein Ligands

The compound serves as a benchmark high-affinity reference for SAR campaigns aiming to optimize α-synuclein binding. The 3.8-fold affinity gain over the dimethoxy analog and superior potency versus halogen-substituted derivatives (2.3-3.6× improvement) provide a clear structure-activity baseline [1]. Researchers can use this compound as a positive control in competitive binding assays and as a scaffold for further derivatization studies.

Preclinical Biodistribution and Pharmacokinetic Studies in Rodent and NHP Models

The availability of robust ex vivo rat biodistribution data (brain uptake of 0.953 %ID/g at 5 min) and in vivo NHP microPET imaging data makes this compound ideal for comparative pharmacokinetic studies [1][2]. Its rapid brain washout profile minimizes nonspecific retention, a critical advantage for longitudinal imaging studies in disease models.

Radiosynthesis Methodology Development for Carbon-11 Labeled Tracers

The established two-step radiosynthesis protocol (35-45% RCY, >363 GBq/μmol specific activity) provides a validated platform for radiochemistry laboratories developing novel 11C-labeled PET tracers [1]. The compound can serve as a model system for optimizing methylation reactions and HPLC purification conditions for structurally related phenothiazine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methoxy-7-nitro-10H-phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.